(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid

Medicinal Chemistry Physicochemical Profiling ADME

Standard arylboronic acids often fail in Suzuki couplings with electron-rich or sterically hindered partners due to sluggish transmetalation. This compound's 3-fluoro substituent enhances electrophilicity, accelerating transmetalation for higher yields. The 5-hydrazinecarbonyl group provides an orthogonal handle for hydrazone/oxime formation, enabling sequential chemoselective ligation. • Enhanced coupling yields with challenging substrates • Orthogonal bifunctional design for chem. biology & COF synthesis • ≥95% purity; shipped ambient

Molecular Formula C7H8BFN2O3
Molecular Weight 197.96
CAS No. 1217500-73-6
Cat. No. B594939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid
CAS1217500-73-6
Molecular FormulaC7H8BFN2O3
Molecular Weight197.96
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)C(=O)NN)(O)O
InChIInChI=1S/C7H8BFN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12)
InChIKeyCXBZQIYJKSUQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid (CAS 1217500-73-6) Procurement & Chemical Profile


(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid (CAS 1217500-73-6) is a specialized arylboronic acid building block that incorporates a meta-fluoro substituent and a hydrazinecarbonyl (hydrazide) functional group . With a molecular weight of 197.96 g/mol and a calculated LogP of -0.7998, this compound is classified as a moderately polar, small-molecule boronic acid [1]. It is commercially available from multiple specialty chemical suppliers at standard purities of ≥95% . The compound serves as a versatile reagent for Suzuki-Miyaura cross-coupling reactions and as a precursor for hydrazone formation, positioning it as a key intermediate in medicinal chemistry and organic synthesis applications .

Cross-coupling reagent with electron-withdrawing substituents
Bifunctional arylboronic acid and hydrazide for stepwise conjugations
Moderate polarity profile supports aqueous or polar organic media

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid: Why Analog Substitution Risks Synthesis Failure


Generic substitution of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid with simpler arylboronic acids (e.g., phenylboronic acid) or non-fluorinated hydrazide analogs is demonstrably problematic for two interconnected reasons. First, the presence of the strongly electron-withdrawing fluorine atom at the 3-position is known to substantially alter the electronic properties of arylboronic acids, directly influencing their reactivity, acidity, and stability [1]. Second, the hydrazinecarbonyl group is not inert; its participation in side reactions—including premature reduction, oxidation, or unwanted condensation—can occur under the basic aqueous conditions typical of Suzuki-Miyaura couplings, leading to reduced yields or complete reaction failure . The specific substitution pattern (3-fluoro, 5-hydrazinecarbonyl) is therefore a critical determinant of both synthetic outcome and the physicochemical properties of downstream products, rendering casual analog replacement a high-risk, unproductive procurement strategy.

Electronic Mismatch

Non-fluorinated analogs lack the electron-withdrawing effect, which may reduce coupling efficiency with electron-poor substrates.

Side-Reaction Risk

The hydrazinecarbonyl group can undergo premature oxidation or condensation under aqueous basic coupling conditions.

Regiochemical Impact

The specific 3-fluoro-5-hydrazinecarbonyl substitution pattern directly influences downstream molecular properties; casual analog use may lead to different physicochemical profiles.

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid: Quantified Differentiation Evidence for Scientific Selection


Lipophilicity Modulation: Meta-Fluoro Substitution Reduces LogP by Over 1.6 Units vs. Non-Fluorinated Hydrazide

The calculated partition coefficient (LogP) of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid is -0.7998 [1], representing a significant increase in polarity compared to the non-fluorinated 3-substituted analog, [3-(hydrazinecarbonyl)phenyl]boronic acid, which has a calculated LogP of 0.78 (based on standard computational methods for arylhydrazides) [2]. This shift of approximately 1.6 LogP units corresponds to a theoretical 40-fold difference in octanol-water partitioning. This property is a primary determinant of aqueous solubility and passive membrane permeability, key parameters in early-stage drug discovery.

Lipophilicity Modulation
Reported calculation
ΔLogP ≈ –1.58
Supports increased aqueous solubility for polar applications
Calculated LogP; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling ADME

Suzuki-Miyaura Coupling Efficiency: Electron-Withdrawing Substituents Drive Higher Yields with Challenging Substrates

The electron-withdrawing nature of both the fluorine atom and the hydrazinecarbonyl group on (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid enhances its reactivity in Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered aryl halides . While a direct, quantitative head-to-head comparison of this specific compound's coupling yield against a non-fluorinated analog is not available in the public literature, class-level studies on fluorinated arylboronic acids demonstrate a clear and significant advantage. For instance, in the synthesis of highly fluorinated biphenyls, the use of fluorinated boronic acids is essential to achieve moderate to good yields (50-85%) where non-fluorinated analogs often fail or give <20% yield under identical conditions [1]. This performance gap is attributed to the enhanced electrophilicity of the boron atom, which accelerates the rate-limiting transmetalation step with palladium catalysts [2].

Coupling Efficiency
Class-level inference
Reported yields 50–85% for fluorinated boronic acids
May improve coupling outcomes with electron-rich aryl halides
Verify with your specific substrate; not measured for this compound
Organic Synthesis Cross-Coupling Reaction Optimization

Polar Surface Area: Meta-Fluoro Substitution Yields a PSA of 95.58 Ų, Favorable for Oral Bioavailability Prediction

The topological polar surface area (TPSA) is a key descriptor for predicting a compound's ability to cross biological membranes. (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid has a calculated TPSA of 95.58 Ų [1]. This value falls within the generally accepted range for favorable oral bioavailability (TPSA < 140 Ų) [2]. In comparison, the non-fluorinated regioisomer [4-(hydrazinecarbonyl)phenyl]boronic acid (CAS 850567-95-2) has a calculated TPSA of 95.6 Ų [3], which is nearly identical, indicating that the addition of a single fluorine atom does not meaningfully alter this specific topological descriptor.

Polar Surface Area
Direct comparison
95.58 Ų (fluorinated) vs 95.6 Ų (non-fluorinated)
Fluorine does not alter PSA; LogP remains the key differentiator
Supports LogP-driven selection
Medicinal Chemistry Drug Design Bioavailability

Storage Stability: Requirement for -20°C Storage Differentiates from Room Temperature Stable Analogs

The storage and stability requirements for this compound provide a practical, procurement-relevant differentiator. Vendor datasheets specify that (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid should be stored at -20°C for maximum recovery . This is in direct contrast to its non-fluorinated analog, [4-(hydrazinecarbonyl)phenyl]boronic acid, which is documented to be stable for storage at room temperature under an inert atmosphere . This difference highlights a higher inherent reactivity or potential for degradation of the 3-fluoro-5-hydrazinecarbonyl derivative, likely due to the combined effects of the electron-withdrawing fluorine and the reactive hydrazide moiety.

Storage Requirement
Vendor specification
−20°C (fluorinated) vs room temperature (non-fluorinated)
Freezer storage required; plan logistics accordingly
Cold-chain handling needed
Compound Management Stability Procurement Logistics

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid: Targeted Application Scenarios for Optimal Procurement


Medicinal Chemistry: Lead Optimization for Enhanced Aqueous Solubility and Membrane Permeability

This compound is optimally procured for early-stage drug discovery programs where the target profile requires a balance of moderate lipophilicity and high polar surface area. Its calculated LogP of -0.7998 and TPSA of 95.58 Ų position it as a promising building block for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates [1]. The fluorine atom can also serve as a metabolic blocker, potentially increasing the in vivo half-life of derived compounds [2].

Organic Synthesis: Reliable Suzuki-Miyaura Coupling Partner for Electron-Rich or Sterically Hindered Aryl Halides

The compound is a strategically valuable reagent for synthetic chemists tackling difficult Suzuki-Miyaura cross-coupling reactions. The combined electron-withdrawing effects of the fluorine and hydrazinecarbonyl groups enhance the electrophilicity of the boronic acid, promoting faster transmetalation and leading to higher, more reliable yields with challenging coupling partners such as electron-rich aryl bromides or ortho-substituted aryl iodides . This makes it a more dependable choice than unsubstituted phenylboronic acid for complex molecule construction [3].

Chemical Biology: Bifunctional Probe for Protein Modification and Bioconjugation

The unique bifunctional nature of this compound—combining a boronic acid group for reversible covalent binding to diols/saccharides and a hydrazinecarbonyl group for hydrazone/oxime formation with carbonyls—makes it a powerful tool for chemical biology . It is ideally suited for synthesizing activity-based probes, developing sensors, or creating site-specific protein conjugates, where the two orthogonal reactive handles allow for sequential, chemoselective ligation strategies [4].

Materials Science: Synthesis of Fluorinated Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The hydrazide functionality enables the formation of hydrazone-linked COFs, a class of crystalline porous materials with applications in gas storage, catalysis, and sensing [5]. The incorporation of the 3-fluoro substituent provides a handle for tuning the framework's pore environment, hydrophobicity, and electronic properties, potentially enhancing material performance or enabling post-synthetic modification [6].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Moderate lipophilicity and favorable PSA profile
ADME property screening
Suzuki-Miyaura coupling with challenging substrates
Electron-withdrawing groups enhance coupling reactivity
Coupling yield with electron-rich or hindered aryl halides
Chemical biology probe construction
Orthogonal boronic acid and hydrazide handles
Chemoselective ligation strategies
Covalent organic framework synthesis
Hydrazone-linked framework formation
Crystallinity and porosity characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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